2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a bicyclic cyclopenta[d]pyrimidin-4-one core, substituted at the 2-position with a 3,5-dimethylpyrazolyl moiety and at the 3-position with an acetamide group linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrazolyl group may participate in hydrogen bonding or π-π interactions, influencing target binding .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c1-12-10-13(2)29(27-12)20-26-17-5-3-4-16(17)19(31)28(20)11-18(30)25-15-8-6-14(7-9-15)21(22,23)24/h6-10H,3-5,11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQSWCNILQNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a complex organic structure with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring , a cyclopenta[d]pyrimidine core , and an acetamide group . Its unique structure contributes to its biological activity by interacting with various molecular targets.
Pharmacological Activities
Research indicates that compounds with pyrazole and cyclopenta[d]pyrimidine structures exhibit a wide range of biological activities:
-
Anti-inflammatory Activity :
- Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- A study demonstrated that modifications in the pyrazole structure could lead to enhanced anti-inflammatory effects, comparable to established drugs like dexamethasone .
- Antimicrobial Properties :
- Anticancer Potential :
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate cellular responses to inflammation or tumor growth.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Anti-inflammatory Effects :
- Antimicrobial Testing :
- Cancer Research :
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparative analysis is presented below:
Comparison with Similar Compounds
Key Structural Differences
The compound shares structural homology with derivatives reported in recent literature, such as 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () . A comparative analysis is provided below:
Functional Implications
- Lipophilicity : The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration or interactions with hydrophobic enzyme pockets. In contrast, the 2-isopropylphenyl group in the analog offers moderate lipophilicity (logP ~2.8) .
- Sulfanyl vs. Pyrazolyl : The sulfanyl group in the compound may confer susceptibility to oxidation, limiting its in vivo stability, whereas the pyrazolyl group in the target compound is more chemically inert .
Pharmacological Considerations
While neither compound’s specific biological activity is detailed in the provided evidence, structural analogs of cyclopenta[d]pyrimidinones are frequently investigated as kinase inhibitors or cytotoxic agents. The trifluoromethylphenyl acetamide moiety in the target compound could enhance binding to ATP pockets in kinases, whereas the thieno-pyrimidine core in the compound might improve π-stacking interactions with aromatic residues .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
The acetamide group in the target compound likely participates in intermolecular hydrogen bonding (N–H···O and C=O···H–N interactions), influencing crystallization behavior. This contrasts with the compound’s sulfanyl group, which has weaker hydrogen-bonding capacity but may contribute to disulfide bridge formation under oxidative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
